6-Fluoro-1H-indazol-4-amine
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Overview
Description
6-Fluoro-1H-indazol-4-amine is a chemical compound with the CAS Number: 885520-16-1. It has a linear formula of C7H6FN31. The compound is solid in physical form and is typically stored in a dark place, sealed in dry, at room temperature1.
Synthesis Analysis
Recent synthetic approaches to 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines2.
Molecular Structure Analysis
The InChI code for 6-Fluoro-1H-indazol-4-amine is 1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) and the InChI key is RACABEBHSYBESA-UHFFFAOYSA-N1.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving 6-Fluoro-1H-indazol-4-amine.Physical And Chemical Properties Analysis
6-Fluoro-1H-indazol-4-amine has a molecular weight of 151.141. It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature1.Scientific Research Applications
Anticancer Activity
6-Fluoro-1H-indazol-4-amine derivatives have been extensively studied for their anticancer activities. For example, a compound synthesized from 4-fluoro-2-isocyanato-1-methylbenzene and 4-morpholino-1H-indazol-3-amine demonstrated the ability to inhibit the proliferation of certain cancer cell lines (Hao et al., 2017). Similarly, a study found that 6-aminoindazole derivatives, including those containing a 6-fluoro-1H-indazol-4-amine structure, exhibited significant antiproliferative activity against various human cancer cell lines, with some compounds displaying potent activity and minimal cytotoxicity toward normal cells (Hoang et al., 2022).
Combinatorial Synthesis for Heterocycles
The combinatorial synthesis involving 6-Fluoro-1H-indazol-4-amine has been explored to create a variety of heterocyclic compounds. A notable example is the formation of fused tetracyclic heterocycles through a three-component reaction, demonstrating the versatility of 6-Fluoro-1H-indazol-4-amine in constructing complex molecular architectures (Li et al., 2013).
Fluorescent Chemical Sensing
Research has also been conducted on the application of 6-Fluoro-1H-indazol-4-amine derivatives in fluorescent chemical sensing. A study introduced a fluorogenic calix[4]arene derivative for Mg2+ detection, indicating the potential of 6-Fluoro-1H-indazol-4-amine based compounds in the development of selective and sensitive chemical sensors (Hamdi et al., 2009).
Organic Synthesis and Fluorination Reagents
Furthermore, 6-Fluoro-1H-indazol-4-amine and its analogues have been utilized as intermediates in organic synthesis, especially in the introduction of fluorine atoms into organic molecules. The synthesis and application of fluorinating compounds containing N–F bonds demonstrate the importance of fluorinated amines, including 6-Fluoro-1H-indazol-4-amine, in medicinal chemistry and materials science (Furin & Fainzil’berg, 2000).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H3351. The precautionary statements are P261-P305+P351+P3381.
Future Directions
While specific future directions for 6-Fluoro-1H-indazol-4-amine are not mentioned in the search results, indazole-containing compounds have been the focus of recent research due to their wide variety of medicinal applications3. This suggests that further research and development in this area could lead to new therapeutic applications.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
6-fluoro-1H-indazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACABEBHSYBESA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646217 |
Source
|
Record name | 6-Fluoro-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1H-indazol-4-amine | |
CAS RN |
885520-16-1 |
Source
|
Record name | 6-Fluoro-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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